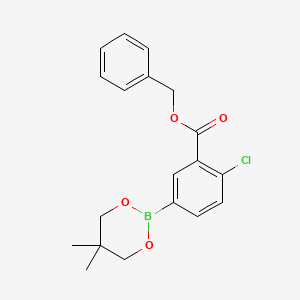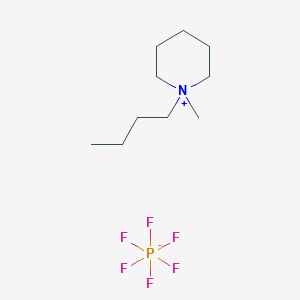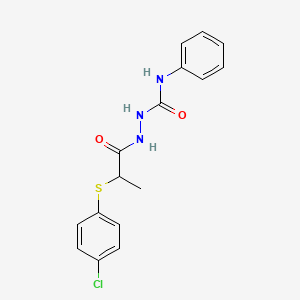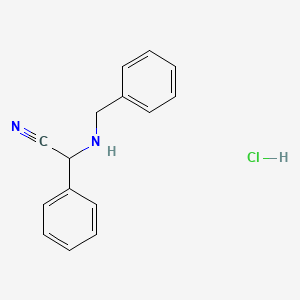
Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, also known as BDCB, is a synthetic compound with a unique molecular structure that has been studied for its potential applications in a variety of scientific fields, such as biochemistry, pharmacology, and molecular biology. BDCB is a member of the boron-containing heterocyclic compounds, which are known for their wide range of biological activities and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of scientific applications, including in biochemistry, pharmacology, and molecular biology. In biochemistry, Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been studied for its potential to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the transmission of nerve signals in the body. In pharmacology, Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been studied for its potential to act as a selective inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the regulation of neurotransmitter levels in the brain. In molecular biology, Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been studied for its potential to act as a DNA-binding agent, which could be used to study the structure and function of DNA.
Wirkmechanismus
The mechanism of action of Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is not completely understood. However, it is believed that the molecule binds to the active site of the target enzyme and inhibits its activity. This binding is thought to be due to the presence of the boron-containing heterocyclic ring, which is believed to interact with the active site of the enzyme.
Biochemical and Physiological Effects
Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been studied for its potential to inhibit the activity of the enzymes AChE and MAO. Inhibition of AChE leads to increased levels of acetylcholine in the body, which can have both positive and negative effects. Inhibition of MAO leads to increased levels of monoamines in the brain, which can have both positive and negative effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate in laboratory experiments is its ability to selectively inhibit the activity of enzymes. This can be useful for studying the structure and function of enzymes, as well as for testing potential therapeutic compounds. One limitation of using Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate in laboratory experiments is that the molecule is not very stable in solution, which can lead to a decrease in its activity over time.
Zukünftige Richtungen
Future research on Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate could focus on further understanding its mechanism of action, as well as its potential applications in biochemistry, pharmacology, and molecular biology. Additionally, further studies could be conducted to investigate the stability of Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate in solution, as well as its potential therapeutic applications. Finally, studies could be conducted to investigate the potential interactions of Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate with other molecules, such as proteins, peptides, and DNA.
Synthesemethoden
Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is synthesized by a two-step reaction of chlorination and benzoylation of 5,5-dimethyl-1,3,2-dioxaborinane. In the first step, 5,5-dimethyl-1,3,2-dioxaborinane is chlorinated with chlorine gas in the presence of a catalyst to form 2-chloro-5,5-dimethyl-1,3,2-dioxaborinane. In the second step, the 2-chloro-5,5-dimethyl-1,3,2-dioxaborinane is benzoylated with benzoyl chloride to form the final product, Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate.
Eigenschaften
IUPAC Name |
benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BClO4/c1-19(2)12-24-20(25-13-19)15-8-9-17(21)16(10-15)18(22)23-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMFPXFNHDKTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328010.png)


![(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide](/img/structure/B6328039.png)
![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)
![N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328044.png)

![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)



amino}propanoic acid](/img/structure/B6328130.png)